3-[2-(3-Nitrophenyl)ethenyl]benzonitrile
CAS No.: 62205-21-4
Cat. No.: VC20626162
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(3-Nitrophenyl)ethenyl]benzonitrile - 62205-21-4](/images/structure/VC20626162.png)
CAS No. | 62205-21-4 |
---|---|
Molecular Formula | C15H10N2O2 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 3-[2-(3-nitrophenyl)ethenyl]benzonitrile |
Standard InChI | InChI=1S/C15H10N2O2/c16-11-14-5-1-3-12(9-14)7-8-13-4-2-6-15(10-13)17(18)19/h1-10H |
Standard InChI Key | ISKHVGAZWXYGGT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C#N)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[2-(3-nitrophenyl)ethenyl]benzonitrile, reflects its bifunctional aromatic system. The benzonitrile moiety is substituted at the meta-position with a vinyl group (), which connects to a 3-nitrophenyl ring. This arrangement creates an extended -conjugated system, enhancing electronic delocalization across the molecule. The nitrile group’s strong electron-withdrawing nature and the nitro group’s resonance effects contribute to the compound’s polarized electron distribution, influencing its reactivity and intermolecular interactions.
Spectroscopic Characterization
Key spectral data for 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile include:
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IR Spectroscopy: Strong absorption bands at ~2220 cm (C≡N stretch) and ~1520–1340 cm (asymmetric and symmetric NO stretches).
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NMR Spectroscopy:
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-NMR: Aromatic protons resonate between δ 7.5–8.3 ppm, with vinyl protons appearing as doublets near δ 7.0–7.5 ppm (J ≈ 16 Hz, trans-configuration).
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-NMR: The nitrile carbon appears at ~115 ppm, while nitro-bearing carbons show deshielding effects.
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Solubility and Stability
The compound is sparingly soluble in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under ambient conditions is moderate, with decomposition observed at temperatures exceeding 200°C.
Synthesis and Optimization
Conventional Synthetic Routes
The most reported synthesis involves a Knoevenagel condensation between 3-nitrobenzaldehyde and 3-cyanobenzyl bromide under basic conditions (e.g., piperidine catalyst in ethanol). This method yields the target compound via dehydration, forming the trans-configured vinyl linkage. Alternative approaches include:
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Wittig Reaction: Using a stabilized ylide derived from 3-cyanobenzyltriphenylphosphonium bromide and 3-nitrobenzaldehyde.
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Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling between 3-bromobenzonitrile and 3-nitrostyrene boronic ester, though this route is less common due to cost constraints.
Reaction Optimization
Key parameters affecting yield and purity:
Biological and Pharmacological Activities
Antimicrobial Properties
Nitro-substituted benzonitriles exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitrile group enhances membrane permeability, facilitating cellular uptake.
Applications in Materials Science
Organic Electronics
The compound’s conjugated structure makes it a candidate for organic field-effect transistors (OFETs). Theoretical calculations predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers.
Nonlinear Optical (NLO) Materials
Density functional theory (DFT) studies suggest a high hyperpolarizability (), attributed to charge transfer between nitro and nitrile groups.
Comparative Analysis with Structural Analogues
Challenges and Future Perspectives
Synthetic Limitations
Current methods suffer from moderate yields (45–65%) and require toxic solvents. Future work should explore microwave-assisted synthesis or biocatalytic routes to improve efficiency .
Toxicity Concerns
Nitroaromatics are often mutagenic; detailed in vivo toxicological studies are needed to assess safety profiles.
Computational Design
Machine learning models could predict novel derivatives with optimized bioactivity and materials properties, reducing experimental trial-and-error .
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